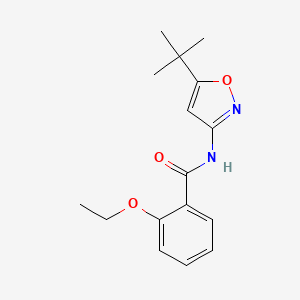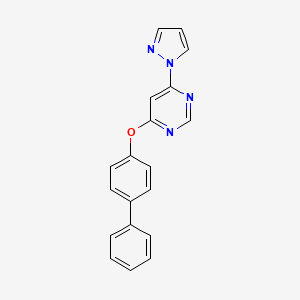
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the piperazine family and has been shown to possess unique biochemical and physiological effects that make it an attractive target for further research.
作用機序
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine involves the modulation of several signaling pathways that are involved in various cellular processes. This compound has been shown to activate the Nrf2-ARE pathway, which plays a critical role in the regulation of oxidative stress and inflammation. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been shown to possess several biochemical and physiological effects that make it an attractive target for further research. This compound has been shown to increase the levels of glutathione, an important antioxidant that plays a critical role in the regulation of oxidative stress. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been shown to decrease the levels of reactive oxygen species and pro-inflammatory cytokines, which are involved in the regulation of inflammation.
実験室実験の利点と制限
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has several advantages as a research tool. This compound is highly stable and has been shown to possess low toxicity, making it suitable for use in a variety of in vitro and in vivo experiments. Additionally, the synthesis of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been optimized to ensure high yields and purity, making it a reliable research tool.
However, there are also limitations to the use of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine in lab experiments. This compound has a relatively short half-life and may require multiple administrations to achieve therapeutic effects. Additionally, the mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine. One potential area of research is the development of novel therapeutic strategies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine may be useful in the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets. Finally, the optimization of the synthesis of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine may lead to the development of new compounds with improved pharmacological properties.
合成法
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with 3,5-dimethoxybenzoyl chloride to form the intermediate 1-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with piperazine to yield 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine. The synthesis of this compound has been optimized to ensure high yields and purity.
科学的研究の応用
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
特性
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c1-27-15-9-13(10-16(12-15)28-2)19(24)22-7-5-21(6-8-22)18-4-3-14(23(25)26)11-17(18)20/h3-4,9-12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNECUEGDJBFBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)

![N-(2-isopropoxyethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5153328.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5153338.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,1-dioxidotetrahydro-3-thienyl)piperazine](/img/structure/B5153342.png)
![2-[3-(4-fluorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5153350.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5153351.png)
![3-({[4-(dimethylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5153355.png)




![4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153379.png)
![2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5153396.png)